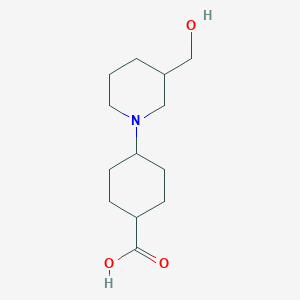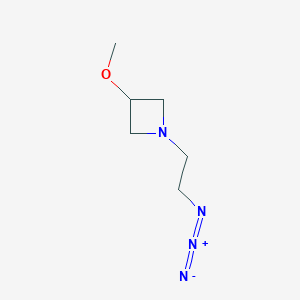
1-(2-Azidoethyl)-3-Methoxyazetidin
Übersicht
Beschreibung
“1-(2-Azidoethyl)-3-methoxyazetidine” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, an azido group (-N3), and a methoxy group (-OCH3). The azido group is a functional group known for its reactivity, particularly in click chemistry reactions . The methoxy group is an ether that is often involved in reactions such as demethylation or condensation.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the azido and methoxy groups. Azetidines can be synthesized through various methods, including cyclization reactions . The azido group could potentially be introduced through a substitution reaction with an appropriate azide . The methoxy group could be introduced through a nucleophilic substitution reaction with methanol .Molecular Structure Analysis
The molecular structure of “1-(2-Azidoethyl)-3-methoxyazetidine” would consist of a four-membered azetidine ring substituted with an azido group and a methoxy group. The azido group is linear and contributes to the polarity of the molecule .Chemical Reactions Analysis
The azido group in “1-(2-Azidoethyl)-3-methoxyazetidine” is highly reactive and can participate in various reactions, such as the Staudinger reaction or click chemistry reactions . The methoxy group can also participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-Azidoethyl)-3-methoxyazetidine” would depend on its structure. The presence of the azido group could make the compound potentially explosive under certain conditions . The methoxy group could contribute to the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Klickchemie
1-(2-Azidoethyl)-3-Methoxyazetidin: ist eine wertvolle Verbindung in der Klickchemie, insbesondere bei Cu(I)-katalysierten Azid-Alkin-Cycloadditionen (CuAAC)-Reaktionen . Diese Reaktion ist entscheidend für die Herstellung einer Vielzahl von Produkten, darunter Polymere, Pharmazeutika und Nanomaterialien. Die Azidgruppe in der Verbindung reagiert mit Alkinen unter Bildung von 1,4-disubstituierten 1,2,3-Triazolen, die aufgrund ihrer Stabilität und biologischen Aktivität Strukturen von Interesse in der pharmazeutischen Chemie sind.
Photodynamische Therapie
Azide sind bekanntermaßen Vorläufer für Verbindungen, die in der photodynamischen Therapie (PDT) verwendet werden. Die Azidgruppe in This compound kann zur Synthese von Porphyrinoiden verwendet werden, die Verbindungen sind, die Licht absorbieren und reaktive Sauerstoffspezies erzeugen, um Krebszellen abzutöten . Diese Anwendung ist entscheidend für die Entwicklung neuer Krebsbehandlungen, die weniger invasiv und gezielter sind als herkömmliche Therapien.
Supramolekulare Assemblierung
Die Azidfunktionalität von This compound kann verwendet werden, um supramolekulare Strukturen durch die Bildung von Triazolringen zu erzeugen. Diese Strukturen haben Anwendungen bei der Herstellung von molekularen Maschinen, Sensoren und Materialien mit neuartigen Eigenschaften. Die Fähigkeit, vorhersehbare und stabile Strukturen auf molekularer Ebene zu bilden, ist entscheidend für die Weiterentwicklung der Nanotechnologie und Materialwissenschaft .
Katalyse
Organische Azide, einschließlich This compound, können als Liganden in katalytischen Systemen wirken. Sie können sich an Metallzentren koordinieren und die Reaktivität des Katalysators beeinflussen. Dies ist besonders nützlich in der asymmetrischen Synthese, bei der das Ziel darin besteht, chirale Moleküle mit hohem enantiomeren Überschuss zu erzeugen .
Arzneimittelentwicklung
Die Einführung von Azidgruppen in Moleküle wie This compound kann zur Entdeckung neuer Medikamente führen. Azide können verschiedene chemische Umwandlungen durchlaufen, die eine schnelle Diversifizierung von molekularen Gerüsten ermöglichen. Diese chemische Vielseitigkeit ist in der pharmazeutischen Chemie von unschätzbarem Wert, um Bibliotheken von Verbindungen zu generieren, die auf biologische Aktivität untersucht werden können .
Materialwissenschaft
Azide werden bei der Synthese von mikroporösen organischen Netzwerken verwendet, die Anwendungen in der Gasspeicherung, Trenntechnologien und Katalyse haben. This compound kann zur Entwicklung dieser Netzwerke beitragen, indem es reaktive Stellen für die Vernetzung und die Bildung stabiler Gerüste bereitstellt .
Wirkmechanismus
Target of Action
Compounds with azide groups are often used in click chemistry, a type of chemical reaction used in drug development and bioconjugation . The azide group can react with alkynes or cyclooctynes to form a stable triazole ring, a reaction that is often used to attach drugs to antibodies or other targeting molecules .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. The azide group could potentially react with a target molecule in the body, leading to a change in the target’s function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Azide-containing compounds have been used in a variety of biochemical applications, including the study of signal transduction, protein synthesis, and cell death .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Without specific studies on “1-(2-Azidoethyl)-3-methoxyazetidine”, it’s hard to say what its ADME properties would be. The presence of the azide group could potentially affect its stability, reactivity, and how it is metabolized .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If the compound is used in a drug, the intended result would be to alter the function of the target molecule in a way that treats a specific disease or condition .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the azide group can be influenced by the pH of the environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(2-Azidoethyl)-3-methoxyazetidine plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages through azide-alkyne cycloaddition reactions. The interactions of 1-(2-Azidoethyl)-3-methoxyazetidine with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes are crucial for its function in biochemical processes. These interactions enable the compound to act as a versatile ligand in the synthesis of complex biomolecules .
Cellular Effects
1-(2-Azidoethyl)-3-methoxyazetidine has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages allows it to modulate cell function by interacting with key signaling molecules and transcription factors. Studies have demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism has been observed through alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of 1-(2-Azidoethyl)-3-methoxyazetidine involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The formation of triazole linkages is a key aspect of its mechanism of action, enabling the compound to modulate various biochemical pathways . Furthermore, 1-(2-Azidoethyl)-3-methoxyazetidine’s interactions with enzymes and proteins play a crucial role in its ability to influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Azidoethyl)-3-methoxyazetidine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine remains stable under specific conditions, allowing for sustained biochemical activity . Its degradation over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions to maintain its stability and effectiveness.
Dosage Effects in Animal Models
The effects of 1-(2-Azidoethyl)-3-methoxyazetidine vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, with low doses promoting beneficial biochemical interactions and higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful side effects. Studies in animal models have provided valuable insights into the dosage-dependent effects of 1-(2-Azidoethyl)-3-methoxyazetidine, guiding its application in biochemical research.
Metabolic Pathways
1-(2-Azidoethyl)-3-methoxyazetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in metabolic pathways includes its participation in azide-alkyne cycloaddition reactions, which are essential for the synthesis of complex biomolecules . Additionally, 1-(2-Azidoethyl)-3-methoxyazetidine’s effects on metabolic flux and metabolite levels have been observed, highlighting its significance in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Azidoethyl)-3-methoxyazetidine within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s efficacy in biochemical applications. Studies have shown that 1-(2-Azidoethyl)-3-methoxyazetidine can be effectively transported to specific cellular compartments, enhancing its biochemical interactions.
Subcellular Localization
The subcellular localization of 1-(2-Azidoethyl)-3-methoxyazetidine plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Research has demonstrated that 1-(2-Azidoethyl)-3-methoxyazetidine can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects.
Eigenschaften
IUPAC Name |
1-(2-azidoethyl)-3-methoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O/c1-11-6-4-10(5-6)3-2-8-9-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNBMCAOYCFSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


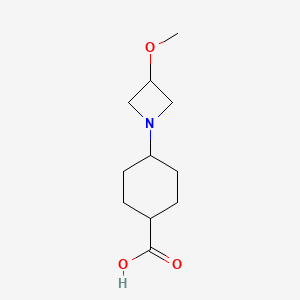
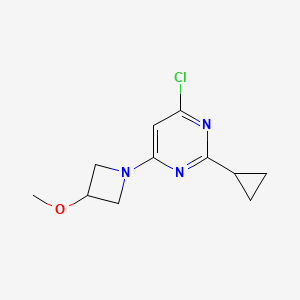
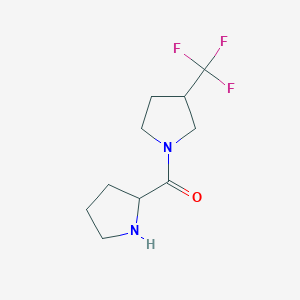
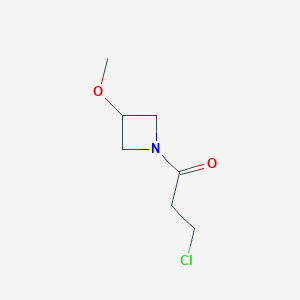






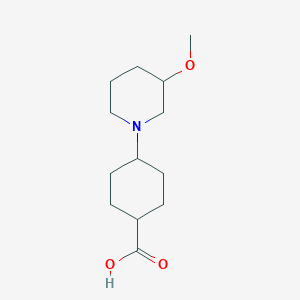
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)

